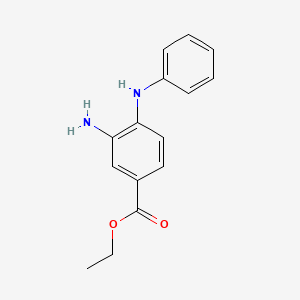

Ethyl 3-amino-4-anilinobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-4-anilinobenzoate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and an aniline group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-anilinobenzoate can be synthesized through several methods. One common method involves the reduction of nitroaniline derivatives. For instance, the reduction of 3-nitro-4-anilinobenzoic acid ethyl ester using iron powder and ammonium chloride in ethanol under reflux conditions for six hours yields this compound . The reaction mixture is then cooled, filtered, and extracted to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-4-anilinobenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and ammonium chloride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer properties of ethyl 3-amino-4-anilinobenzoate derivatives. For instance, derivatives containing amino and aromatic groups have shown promising cytotoxic effects against various cancer cell lines. The presence of specific functional groups enhances their ability to inhibit cancer cell proliferation, making them candidates for further development as anticancer agents .

Pharmacological Studies

this compound has been evaluated for its pharmacological activities, including anti-inflammatory and analgesic effects. Research indicates that modifications to the compound can lead to enhanced efficacy in pain management and inflammation reduction, which is crucial for developing new therapeutic agents .

Material Science

Polymer Synthesis

The compound has been utilized in synthesizing novel polymeric materials. Its incorporation into polymer matrices has resulted in materials with improved mechanical properties and thermal stability. Studies have focused on the electrochemical synthesis of polymers derived from this compound, showcasing their potential applications in electronic devices and sensors .

Nanocomposites

this compound serves as a precursor for creating nanocomposites with enhanced properties. These nanocomposites exhibit superior conductivity and mechanical strength, making them suitable for applications in energy storage systems and advanced coatings .

Biotechnology

Bioconjugation Techniques

In biotechnology, this compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is particularly relevant in developing biosensors and drug delivery systems where targeted delivery is essential .

Gene Delivery Systems

The compound has been investigated as a component of gene delivery systems due to its ability to facilitate cellular uptake of nucleic acids. Modifications to its structure can enhance transfection efficiency, making it a valuable tool in genetic research and therapeutic applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl 3-amino-4-anilinobenzoate involves its interaction with specific molecular targets. The amino and aniline groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 3-amino-4-anilinobenzoate can be compared with other similar compounds, such as:

Ethyl 4-amino-3-anilinobenzoate: Similar structure but different position of amino and aniline groups.

Ethyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of an aniline group.

Ethyl 3-nitro-4-anilinobenzoate: Contains a nitro group instead of an amino group.

Actividad Biológica

Ethyl 3-amino-4-anilinobenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 66315-23-9

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Studies indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Organism | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 0.5 |

| Escherichia coli | 15 | 1.0 |

| Pseudomonas aeruginosa | 12 | 2.0 |

| Aspergillus niger | 14 | 1.5 |

The results demonstrate that this compound is particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has shown that this compound possesses cytotoxic properties against various cancer cell lines. The MTT assay was employed to assess its effectiveness.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 20 | Significant cytotoxicity |

| A549 | 25 | Moderate cytotoxicity |

| SW-480 | 30 | Low cytotoxicity |

| Hek-293 | >100 | Non-toxic |

The compound showed the most pronounced effect on MCF-7 cells, with an IC50 value of 20 µM, indicating strong potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through lipid peroxidation assays. The compound demonstrated a notable ability to inhibit oxidative stress in vitro.

Table 3: Antioxidant Activity Assessment

| Concentration (µg/mL) | % Inhibition of Lipid Peroxidation |

|---|---|

| 10 | 25% |

| 50 | 45% |

| 100 | 65% |

At a concentration of 100 µg/mL, the compound inhibited lipid peroxidation by up to 65%, showcasing its potential as an antioxidant agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, modifications to the aniline moiety have been shown to enhance biological activity. A study synthesized various derivatives and tested their biological profiles, revealing that electron-donating groups significantly improved antibacterial potency compared to electron-withdrawing groups .

In another case study, researchers explored the structure-activity relationship (SAR) of related compounds and found that specific substitutions on the benzene ring could lead to enhanced anticancer activity, suggesting that further structural modifications may yield even more potent analogs .

Propiedades

IUPAC Name |

ethyl 3-amino-4-anilinobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h3-10,17H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUAKNOWBZBKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.